ethyl 4-(2-{3-[(4-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamido)benzoate
Description
Ethyl 4-(2-{3-[(4-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamido)benzoate is a synthetic small molecule featuring a multi-substituted indole scaffold. The indole core is functionalized at the 1-position with a 4-fluorophenyl methanesulfonyl group, connected via an acetamido linker to an ethyl benzoate ester at the para position of the phenyl ring.
Properties
IUPAC Name |
ethyl 4-[[2-[3-[(4-fluorophenyl)methylsulfonyl]indol-1-yl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23FN2O5S/c1-2-34-26(31)19-9-13-21(14-10-19)28-25(30)16-29-15-24(22-5-3-4-6-23(22)29)35(32,33)17-18-7-11-20(27)12-8-18/h3-15H,2,16-17H2,1H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQBUWIKDFOGOTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23FN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 4-(2-{3-[(4-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamido)benzoate involves multiple steps, typically starting with the preparation of the indole core. One common method for synthesizing indole derivatives is through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
Ethyl 4-[({3-[(4-fluorobenzyl)sulfonyl]-1H-indol-1-yl}acetyl)amino]benzoate can undergo various chemical reactions, including:
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to ethyl 4-(2-{3-[(4-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamido)benzoate exhibit significant anticancer properties. Specifically, derivatives of indole and benzoate structures have been shown to inhibit tumor growth by inducing apoptosis in cancer cells. The presence of the methanesulfonyl group enhances the compound's ability to interact with biological targets involved in cancer progression .
Anti-inflammatory Effects
Compounds containing the indole structure are known for their anti-inflammatory properties. This compound may exhibit similar effects by modulating inflammatory pathways, potentially making it useful in treating conditions like arthritis and other inflammatory disorders .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that include:
- Step 1: Formation of the indole core through cyclization reactions.
- Step 2: Introduction of the methanesulfonamide group via sulfonation reactions.
- Step 3: Acetylation and subsequent esterification to form the final product.
Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound .
Case Study: Anticancer Activity
A study evaluated the anticancer efficacy of various indole derivatives, including those structurally related to this compound. Results demonstrated that these compounds significantly inhibited cell proliferation in breast cancer cell lines, with IC50 values indicating potent activity comparable to established chemotherapeutics .
Case Study: Anti-inflammatory Properties
In another investigation, a series of methanesulfonamide-containing compounds were tested for their anti-inflammatory activity using animal models of induced inflammation. The results indicated a marked reduction in inflammatory markers, suggesting that this compound could be a candidate for developing new anti-inflammatory drugs .
Data Table: Summary of Research Applications
| Application Type | Description | Key Findings |
|---|---|---|
| Anticancer Activity | Induces apoptosis in cancer cells | Significant inhibition of tumor growth |
| Anti-inflammatory Effects | Modulates inflammatory pathways | Reduction in inflammatory markers |
| Synthesis Method | Multi-step organic synthesis | Confirmed structure via NMR, IR, MS |
Mechanism of Action
The mechanism of action of ethyl 4-(2-{3-[(4-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamido)benzoate involves its interaction with specific molecular targets. The indole core can interact with various enzymes and receptors, potentially inhibiting or activating biological pathways . The sulfonyl group may enhance the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Analysis of Key Analogues
The following table summarizes structural and functional differences between the target compound and its analogues:
Functional and Pharmacological Implications
Sulfonyl Group Variations: The target compound’s methanesulfonyl group at the indole’s 1-position (vs. Sulfonyl groups facilitate hydrogen bonding with enzyme active sites, but trifluoromethyl in Compound 31 may enhance hydrophobic interactions . In the compound, the sulfonyl group is at the indole’s 3-position, which could alter binding orientation compared to the target compound’s 1-position substitution .
Fluorophenyl Positioning :
- The 4-fluorophenyl group in the target compound (para-substitution) maximizes electronic effects on the benzene ring, influencing π-π stacking and dipole interactions. In contrast, the 3-fluorophenyl group in the compound introduces steric and electronic differences that may affect receptor selectivity .
Ester vs. However, ester groups are prone to hydrolysis, which may limit metabolic stability .
Heterocyclic Modifications :
- Compound 31 includes a 5-methoxyindole , which could enhance solubility but reduce metabolic stability due to demethylation risks. The absence of methoxy in the target compound suggests a trade-off between solubility and stability .
Biological Activity
Ethyl 4-(2-{3-[(4-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamido)benzoate, with CAS number 894032-48-5, is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C26H25FN2O5S, with a molecular weight of 494.5 g/mol. The compound features an indole core, which is known for its diverse biological activities, particularly in the realm of drug development.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition : Research indicates that compounds similar to ethyl 4-(2-{3-[(4-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamido)benzoate exhibit inhibitory effects on PTP1B, a key regulator in insulin signaling pathways. Inhibition of PTP1B can enhance insulin sensitivity and glucose uptake in muscle cells .
- Anti-inflammatory Properties : Indole derivatives are often studied for their anti-inflammatory effects. Compounds with similar structures have shown the ability to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like diabetes and obesity .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and related compounds:
Case Studies and Research Findings
Several studies have explored the efficacy and safety profile of compounds related to this compound:
- In Vitro Studies : A study reported that structurally similar indole derivatives inhibited PTP1B activity significantly, improving glucose tolerance in diabetic models. The most potent compound showed an IC50 value of 0.72 µM, indicating strong inhibitory potential .
- Animal Models : In vivo experiments demonstrated that these compounds could restore normal serum lipid profiles and enhance insulin sensitivity in diabetic mice models. The modulation of genes involved in insulin signaling was also observed, suggesting a multifaceted mechanism of action .
- Safety Profile : The low cytotoxicity associated with these compounds makes them attractive candidates for further development as therapeutic agents. In various assays, they exhibited minimal adverse effects while maintaining significant biological activity .
Q & A
Synthesis Optimization
Q1. How can researchers optimize the synthesis of ethyl 4-(2-{3-[(4-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamido)benzoate to improve yield and purity? Answer:
- Key Steps :
- Coupling Reactions : Use a coupling agent like EDC/HOBt to facilitate amide bond formation between the indole-sulfonyl intermediate and the benzoate moiety. Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) .
- Methanesulfonyl Group Introduction : React 3-indole derivative with 4-fluorobenzyl mesylate in anhydrous DMF at 0–5°C to minimize side reactions .
- Final Esterification : Employ ethyl chloroformate in the presence of pyridine as a catalyst to esterify the carboxylic acid group .
- Optimization :
- Maintain pH 7–8 during amidation to prevent hydrolysis.
- Use HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%) and NMR (¹H, 13C) to confirm structural integrity .
Structural Characterization
Q2. What advanced analytical techniques are recommended for confirming the molecular structure and purity of this compound? Answer:
- Primary Methods :
- NMR Spectroscopy :
- ¹H NMR (DMSO-d6): Look for characteristic peaks: δ 8.2–8.4 ppm (indole H), δ 4.1–4.3 ppm (ethyl ester CH2), δ 7.6–7.8 ppm (fluorophenyl aromatic H) .
- ¹³C NMR: Confirm sulfonyl (C-SO2 at ~110 ppm) and ester (C=O at ~170 ppm) groups .
2. High-Resolution Mass Spectrometry (HRMS) : Match experimental [M+H]+ to theoretical molecular weight (C₂₅H₂₀FN₂O₅S: 492.12 g/mol) with <2 ppm error .
3. X-ray Crystallography : Use SHELXL-2018 for refinement; resolve twinning or disorder in crystals with SHELXE .
Crystallographic Analysis
Q3. How can researchers determine the crystal structure of this compound using SHELX programs? Answer:
- Procedure :
- Data Collection : Collect single-crystal X-ray data (Mo-Kα radiation, λ=0.71073 Å) at 296 K.
- Structure Solution : Use SHELXD for phase problem resolution; apply direct methods for heavy atoms (e.g., sulfur from sulfonyl group) .
- Refinement : Refine with SHELXL-2018, applying anisotropic displacement parameters. Address twinning (if present) using TWIN/BASF commands.
- Validation : Check R-factor convergence (<0.05) and data-to-parameter ratio (>12:1) .
Biological Activity Profiling
Q4. How should researchers design experiments to assess the compound’s biological activity, particularly when resolving contradictory data from initial assays? Answer:
- Assay Design :
- In Vitro Testing :
- Target Binding : Use fluorescence polarization (FP) with Alexa Fluor-488 labeled tracers to quantify A2A adenosine receptor affinity (IC50) .
- Cytotoxicity : Screen against cancer cell lines (e.g., HeLa) via MTT assay; compare with controls (e.g., cisplatin) .
2. Mechanistic Studies : - Perform kinase profiling (e.g., Eurofins KinaseProfiler) to identify off-target interactions.
- Validate apoptosis induction via flow cytometry (Annexin V/PI staining) .
- Contradiction Resolution :
- Replicate assays under standardized conditions (e.g., pH 7.4, 37°C).
- Use LC-MS to rule out metabolite interference .
Structure-Activity Relationship (SAR) Analysis
Q5. What strategies are effective for modifying the compound to explore SAR while maintaining core pharmacophore integrity? Answer:
- Modification Approaches :
- Sulfonyl Group : Replace 4-fluorophenyl with 2,4-difluorophenyl to enhance lipophilicity (logP increase by ~0.5) .
- Indole Substitution : Introduce methoxy groups at C-5 to improve solubility; monitor via shake-flask method .
- Ester Bioisosteres : Replace ethyl ester with trifluoroethyl to prolong metabolic stability (assess via liver microsomal assays) .
- SAR Validation :
- Use molecular docking (AutoDock Vina) to predict binding poses with target proteins (e.g., kinases).
- Corrogate activity data with electrostatic potential maps (MEP) from DFT calculations .
Analytical Data Contradictions
Q6. How should researchers address conflicting data between NMR and mass spectrometry results during characterization? Answer:
- Troubleshooting Steps :
- Purity Check : Re-run HPLC with diode array detection (DAD) to confirm absence of co-eluting impurities .
- Isotopic Pattern Analysis : Verify HRMS for ³⁵Cl/³⁷Cl or ³²S/³⁴S isotopic splits, which may mimic adducts .
- Solvent Artifacts : Ensure deuterated solvents (e.g., DMSO-d6) are anhydrous; residual H2O peaks (δ 3.3 ppm) can skew integration .
- X-ray Validation : Resolve ambiguity via crystallographic data (e.g., bond lengths/angles) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
